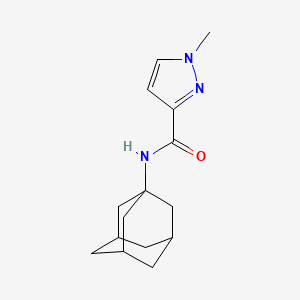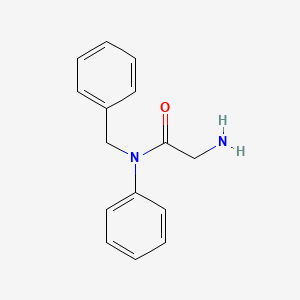![molecular formula C15H15N3O2S B7459371 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide, also known as MBX-8025, is a small molecule that has been studied for its potential use in treating various diseases. This compound has been shown to have promising effects in preclinical studies, making it a subject of interest for further research.
Wirkmechanismus
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARα by N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, resulting in a reduction in liver fat accumulation.
Biochemical and Physiological Effects
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the reduction of liver fat accumulation, improvement of liver function, and reduction of liver inflammation in animal models of NASH. N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has also been shown to reduce plasma triglyceride levels and improve insulin sensitivity in animal models of metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for PPARα, which allows for the selective activation of this receptor without affecting other nuclear receptors. This can help to minimize off-target effects and improve the accuracy of the results obtained. However, one limitation of using N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of NASH. Another area of interest is the investigation of the long-term safety and efficacy of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide on lipid metabolism and liver function.
Synthesemethoden
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-1-benzofuran with ethyl isothiocyanate, followed by the reaction of the resulting intermediate with 2-methylpropylamine. The final step involves the reaction of the resulting intermediate with 2-cyanobenzamide to yield N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has been studied for its potential use in treating various diseases, including non-alcoholic steatohepatitis (NASH), a liver disease characterized by the buildup of fat in the liver. Preclinical studies have shown that N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide can improve liver function and reduce liver inflammation in animal models of NASH.
Eigenschaften
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9(2)7-13-17-18-15(21-13)16-14(19)12-8-10-5-3-4-6-11(10)20-12/h3-6,8-9H,7H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLCYMFTCDUMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)